molecular formula C10H9ClO2 B6326918 (2E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde;  95% CAS No. 1613317-59-1

(2E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde; 95%

Cat. No. B6326918
CAS RN: 1613317-59-1
M. Wt: 196.63 g/mol
InChI Key: BHOJOPIJARRCBE-QPJJXVBHSA-N
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Description

“(2E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde” is a chemical compound used in various fields of research and industry. It has a molecular formula of C10H9ClO2 and a molecular weight of 196.63 g/mol .

Scientific Research Applications

Synthesis and Structure Studies

  • Synthesis of Complexes for Photoluminescence Properties : Research by Parua et al. (2015) involves the synthesis of ligands related to (2E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde and their nickel complexes. These complexes exhibit photoluminescence properties, indicating potential applications in materials science and optics (Parua et al., 2015).

  • Copper(II) Complexes as Potential Sensors and Oxidase Models : Mondal et al. (2016) discuss the synthesis of copper(II) complexes using ligands derived from (2E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde. These complexes are studied for their potential as cyanide sensors and oxidase models, showcasing their relevance in analytical and bioinorganic chemistry (Mondal et al., 2016).

Chemical Synthesis and Reactivity

  • Synthesis of Isoxazoles and Aromatic Compounds : Mathews et al. (2008) utilized derivatives of 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes for synthesizing various isoxazoles, highlighting the compound's utility in organic synthesis (Mathews et al., 2008).

  • Catalytic Carbonylation of Hydrocarbons : Sakakura et al. (1990) describe the use of RhCl(CO)(PMe3)2 for the carbonylation of hydrocarbons into aldehydes, which may involve the application of similar compounds (Sakakura et al., 1990).

Applications in Material Science

  • Synthesis of Polymers and Copolymers : Whelpley et al. (2022) report the synthesis of phenoxy ring-substituted isopropyl phenylcyanoacrylates and their copolymerization with styrene. Such research can be relevant for the development of new materials and polymers (Whelpley et al., 2022).

Environmental and Microbial Studies

  • Degradation of Polychlorinated Biphenyls : Arensdorf and Focht (1995) studied the bacterial degradation of biphenyl and polychlorinated biphenyls, providing insight into the environmental implications and microbial interactions of similar compounds (Arensdorf & Focht, 1995).

properties

IUPAC Name

(E)-3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(6-12)4-8-5-9(11)2-3-10(8)13/h2-6,13H,1H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOJOPIJARRCBE-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=CC(=C1)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=C(C=CC(=C1)Cl)O)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde

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